molecular formula C8H6N4O2 B13575974 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylicacid

2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylicacid

Cat. No.: B13575974
M. Wt: 190.16 g/mol
InChI Key: FNNHQEPOEVGQRR-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 3 and a 1,2,3-triazole ring at position 2. This structure combines the electron-deficient pyridine core with the hydrogen-bonding capacity of the triazole and the acidic functionality of the carboxylic acid. Such a combination makes it a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science. The triazole moiety, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" , enhances molecular diversity and bioactivity .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-(triazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,(H,13,14)

InChI Key

FNNHQEPOEVGQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves a multi-step process. The pyridine ring can be introduced through various synthetic routes, including the use of pyridine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Substituted Pyridine Derivatives

a. Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate ()

  • Structure : Triazole at pyridine position 6; ester group at position 3.
  • Key Differences : The ester group (vs. carboxylic acid) reduces hydrophilicity, making it more lipophilic. The cyclopropyl substituent on the triazole may enhance metabolic stability.

b. (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate ()

  • Structure : Triazole linked via a methyl ester to pyridine-3-carboxylate.
  • Key Differences: Ester group acts as a prodrug, hydrolyzing to carboxylic acid in vivo.
  • Applications : Investigated for biological activity due to triazole-pharmacophore synergy .

c. 6-(5-Oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinic acid ()

  • Structure : Triazole fused with a pyrazolone ring at pyridine position 6; carboxylic acid at position 3.
  • Applications: Potential bioactive compound due to dual heterocyclic systems .
Non-Triazole Heterocyclic Analogues

a. 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid ()

  • Structure : Pyrazole fused to pyridine (pyrazolopyridine); carboxylic acid at position 3.
  • Key Differences : Fused pyrazole increases planarity and π-conjugation, altering electronic properties. The methyl group enhances lipophilicity.
  • Applications : Pharmaceutical intermediate; structural motif in kinase inhibitors .

b. 1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid ()

  • Structure : Imidazole linked via propyl chain to a dihydropyridine-carboxylic acid.
  • Key Differences : Imidazole’s basic nitrogen vs. triazole’s hydrogen-bonding capacity; propyl spacer increases flexibility.
  • Applications : Metal coordination and enzyme inhibition studies .

Biological Activity

2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid, with the CAS number 1369494-31-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6N4O2
  • Molecular Weight : 190.16 g/mol
  • IUPAC Name : 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid

The compound features a pyridine ring substituted with a triazole moiety and a carboxylic acid group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study Example :
A recent study investigated the effects of this compound on MCF-7 cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

The biological activity of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Interaction : It has been suggested that the triazole ring can intercalate into DNA structures, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Toxicological Profile

While the compound exhibits promising biological activities, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicity assays indicate low cytotoxicity towards normal human cell lines at therapeutic concentrations.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid in academic laboratories?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method. For example, azide-functionalized pyridine derivatives can react with terminal alkynes under Cu(I) catalysis to form the triazole ring. Critical steps include:

  • Purification of intermediates using column chromatography.
  • Deprotection of tert-butyl groups with HCl (yields >95% after optimization) .
  • Reaction monitoring via TLC or HPLC to ensure regioselectivity (1,4-triazole formation) .

Q. How should researchers characterize this compound using spectroscopic and structural methods?

  • NMR : Key signals include the pyridine proton (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.0 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in similar triazole-pyridine derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 217.1 for C9H7N3O2) .

Q. What safety precautions are essential when handling this compound?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2A hazards) .
  • Avoid inhalation; work in a fume hood.
  • Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

CuAAC exclusively produces 1,4-triazoles, while ruthenium catalysts yield 1,5-isomers. For example:

  • Cu(I) catalysis : Ensures 1,4-selectivity via a stepwise mechanism (supported by X-ray data) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and purity .

Q. What analytical strategies resolve contradictions in stability or reactivity data?

  • pH-dependent stability assays : Monitor decomposition via HPLC under acidic/basic conditions (pH 2–12) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C for similar triazoles) .
  • DFT calculations : Predict reactive sites (e.g., carboxylic acid proton dissociation energy) to guide experimental design .

Q. How can computational modeling optimize ligand-receptor interactions for this compound?

  • Molecular docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes with triazole-binding pockets) .
  • MD simulations : Analyze stability of the compound in aqueous vs. lipid environments .

Q. What methods validate the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC50 values against target proteins (e.g., kinases) using fluorescence-based readouts .
  • Cellular uptake studies : Label the compound with fluorescein to track intracellular localization via confocal microscopy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields?

  • Catalyst purity : Trace oxygen or moisture can reduce Cu(I) catalyst activity. Use rigorously anhydrous conditions .
  • Azide stability : Degradation of azide intermediates during storage may lower yields. Synthesize azides in situ .

Q. Why do NMR spectra vary between research groups?

  • Solvent effects : Proton shifts differ in DMSO-d6 vs. CDCl3 due to hydrogen bonding with the carboxylic acid group .
  • Tautomerism : Triazole protons may exhibit dynamic exchange, broadening signals in certain solvents .

Methodological Best Practices

  • Purification : Use reverse-phase HPLC for high-purity isolates (>98%) .
  • Storage : Lyophilize the compound for long-term stability .
  • Documentation : Report detailed synthetic conditions (catalyst loading, temperature) to ensure reproducibility .

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